1,4-Dihydroxynaphthalene

Catalog No.
S604560
CAS No.
571-60-8
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dihydroxynaphthalene

CAS Number

571-60-8

Product Name

1,4-Dihydroxynaphthalene

IUPAC Name

naphthalene-1,4-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H

InChI Key

PCILLCXFKWDRMK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2O)O

Synonyms

1,4-dihydroxynaphthalene, 1,4-naphthohydroquinone

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)O

Source: [1] ChemicalBook - 1,4-Dihydroxynaphthalene

  • Functional Material Development: Recent research efforts are exploring 1,4-Dihydroxynaphthalene's potential as a functional material. The naphthalene skeleton in its structure exhibits sensitivity to heat and light, making it a candidate material for information technology and electronics applications [2]. Additionally, the heat resistance properties of the naphthalene core raise prospects for its use in developing heat-resistant resins [2].

Source: [2] AIR WATER PERFORMANCE CHEMICAL INC. - 1,4-Dihydroxynaphthalene

  • Other Research Areas: Scientific investigation into 1,4-Dihydroxynaphthalene is ongoing. PubChem, a public database of chemical information, lists its presence as a natural product found in Magnolia liliiflora [3]. Additionally, research suggests it might be an environmental transformation product of the pesticide Quinoclamine [4]. Further studies are needed to explore its potential applications in these areas.

1,4-Dihydroxynaphthalene is an organic compound with the molecular formula C₁₀H₈O₂. It consists of a naphthalene ring with hydroxyl groups at the 1 and 4 positions. This compound is part of the naphthalene family and exhibits significant chemical reactivity due to its hydroxyl functional groups, which can participate in various

  • Skin and Eye Irritation: 1,4-Dihydroxynaphthalene can cause skin and eye irritation upon contact [].
  • Safety Precautions: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].
: The compound can participate in proton-coupled electron transfer reactions, particularly when reacting with superoxide radicals. These reactions are essential in understanding its antioxidant properties .
  • Cross-Dehydrogenative Coupling: This reaction involves the formation of carbon-carbon bonds through the coupling of two C–H bonds, often facilitated by metal catalysts .
  • Oxidation: 1,4-Dihydroxynaphthalene can be oxidized to form 1,4-naphthoquinone, a compound known for its biological activity and potential therapeutic applications .
  • 1,4-Dihydroxynaphthalene exhibits notable biological activities, particularly as an antioxidant. Its ability to scavenge free radicals and superoxide ions makes it a subject of interest in studies related to oxidative stress and cancer prevention. The compound's derivatives, particularly naphthoquinones formed from oxidation, have been studied for their anticancer properties, inhibiting cell growth and angiogenesis in various cancer cell lines .

    Several methods exist for synthesizing 1,4-dihydroxynaphthalene:

    • Reduction of Naphthoquinone: One common method involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Hydroxylation of Naphthalene: Another approach is the direct hydroxylation of naphthalene using hydroxylating agents under controlled conditions.
    • Chemical Synthesis: It can also be synthesized through more complex organic reactions involving starting materials like naphthalene derivatives and appropriate reagents .

    1,4-Dihydroxynaphthalene has various applications across different fields:

    • Chemical Synthesis: It serves as a building block in organic synthesis for producing more complex molecules.
    • Antioxidant Research: Due to its free radical scavenging properties, it is studied for potential health benefits and therapeutic uses.
    • Environmental Chemistry: As a transformation product of agrochemicals, it plays a role in studying environmental impacts and degradation pathways .

    Several compounds share structural similarities with 1,4-dihydroxynaphthalene. Here are some notable examples:

    CompoundStructureKey Features
    1,2-DihydroxynaphthaleneHydroxyl groups at positions 1 & 2Exhibits different reactivity patterns than 1,4-dihydroxynaphthalene.
    1,3-DihydroxynaphthaleneHydroxyl groups at positions 1 & 3Known for distinct biological activities compared to both 1,4 and 1,2 variants.
    1-NaphtholHydroxyl group at position 1A simpler structure that retains some antioxidant properties but lacks the additional reactivity from the second hydroxyl group.
    NaphthoquinoneOxidized form of naphthaleneExhibits potent biological activity including anticancer effects.

    Uniqueness of 1,4-Dihydroxynaphthalene

    The uniqueness of 1,4-dihydroxynaphthalene lies in its specific positioning of hydroxyl groups which influences its chemical reactivity and biological activity distinctly compared to its isomers. The arrangement allows it to effectively participate in redox reactions while retaining significant antioxidant capabilities.

    XLogP3

    1.8

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    160.052429494 g/mol

    Monoisotopic Mass

    160.052429494 g/mol

    Heavy Atom Count

    12

    LogP

    1.9 (LogP)

    UNII

    AML1P6T42C

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H412 (97.44%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    571-60-8

    Wikipedia

    1,4-naphthalenediol

    Use Classification

    Environmental transformation -> Pesticide transformation products (metabolite, successor)

    General Manufacturing Information

    1,4-Naphthalenediol: ACTIVE

    Dates

    Last modified: 08-15-2023

    New cytotoxic naphthohydroquinone dimers from Rubia alata

    Si-Meng Zhao, Zhe Wang, Guang-Zhi Zeng, Wei-Wu Song, Xiao-Qiang Chen, Xiao-Nian Li, Ning-Hua Tan
    PMID: 25310176   DOI: 10.1021/ol502603f

    Abstract

    Two novel naphthohydroquinone dimers with unprecedented skeletons, rubialatins A (1) and B (2), were isolated from the herbal plant Rubia alata together with their precursor, mollugin (3). The structures were elucidated on the basis of NMR spectra and crystal X-ray diffraction. Compound 1, a racemate, was separated by chiral column chromatography, and the absolute configurations of the enantiomers were determined by the computational methods. Cytotoxicity of 1-3 was evaluated as well as the effect on the NF-κB pathway. Compound (+)-1 showed cytotoxicity and could inhibit NF-κB pathway. Meanwhile, 2 showed cytotoxicity and a synergistic effect with TNF-α on NF-κB activation.


    New Antineoplastic Naphthohydroquinones Attached to Labdane and Rearranged Diterpene Skeletons

    Ángela P Hernández, Pablo Chamorro, Mª Lucena Rodríguez, José M Miguel Del Corral, Pablo A García, Andrés Francesch, Arturo San Feliciano, Mª Ángeles Castro
    PMID: 33477484   DOI: 10.3390/molecules26020474

    Abstract

    Terpenylquinones are mixed biogenesis primary or secondary metabolites widespread in Nature with many biological activities, including the antineoplastic cytotoxicity, that have inspired this work. Here, we present a cytotoxic structure-activity relationship of several diterpenylhydroquinone (DTHQ) derivatives, obtained from the natural labdane diterpenoid myrceocommunic acid used as starting material. Different structural modifications, that changed the functionality and stereochemistry of the decalin, have been implemented on the bicyclic core through epoxidation, ozonolysis or decarboxylation, and through induction of biomimetic breaks and rearrangements of the diterpene skeleton. All the isomers generated were completely characterized by spectroscopic procedures. The resulting compounds have been tested in vitro on cultured cancer cells, showing their relevant antineoplastic cytotoxicity, with GI
    values in the μM and sub-μM range. The rearranged compound
    showed the best cytotoxic results, with GI
    at the submicromolar range, retaining the cytotoxicity level of the parent compounds. In this report, the versatility of the labdane skeleton for chemical transformation and the interest to continue using structural modifications to obtain new bioactive compounds are demonstrated.


    Kinetics and mechanism of auto- and copper-catalyzed oxidation of 1,4-naphthohydroquinone

    Xiu Yuan, Christopher J Miller, A Ninh Pham, T David Waite
    PMID: 24681336   DOI: 10.1016/j.freeradbiomed.2014.03.021

    Abstract

    Although quinones represent a class of organic compounds that may exert toxic effects both in vitro and in vivo, the molecular mechanisms involved in quinone species toxicity are still largely unknown, especially in the presence of transition metals, which may both induce the transformation of the various quinone species and result in generation of harmful reactive oxygen species. In this study, the oxidation of 1,4-naphthohydroquinone (NH2Q) in the absence and presence of nanomolar concentrations of Cu(II) in 10 mM NaCl solution over a pH range of 6.5-7.5 has been investigated, with detailed kinetic models developed to describe the predominant mechanisms operative in these systems. In the absence of copper, the apparent oxidation rate of NH2Q increased with increasing pH and initial NH2Q concentration, with concomitant oxygen consumption and peroxide generation. The doubly dissociated species, NQ(2-), has been shown to be the reactive species with regard to the one-electron oxidation by O2 and comproportionation with the quinone species, both generating the semiquinone radical (NSQ(·-)). The oxidation of NSQ(·-) by O2 is shown to be the most important pathway for superoxide (O2(·-)) generation with a high intrinsic rate constant of 1.0×10(8)M(-1)s(-1). Both NSQ(·-) and O2(·-) served as chain-propagating species in the autoxidation of NH2Q. Cu(II) is capable of catalyzing the oxidation of NH2Q in the presence of O2 with the oxidation also accelerated by increasing the pH. Both the uncharged (NH2Q(0)) and the mono-anionic (NHQ(-)) species were found to be the kinetically active forms, reducing Cu(II) with an intrinsic rate constant of 4.0×10(4) and 1.2×10(7)M(-1)s(-1), respectively. The presence of O2 facilitated the catalytic role of Cu(II) by rapidly regenerating Cu(II) via continuous oxidation of Cu(I) and also by efficient removal of NSQ(·-) resulting in the generation of O2(·-). The half-cell reduction potentials of various redox couples at neutral pH indicated good agreement between thermodynamic and kinetic considerations for various key reactions involved, further validating the proposed mechanisms involved in both the autoxidation and the copper-catalyzed oxidation of NH2Q in circumneutral pH solutions.


    Synthesis and evaluation as antitumor agents of 1,4-naphthohydroquinone derivatives conjugated with amino acids and purines

    Aurora Molinari, Alfonso Oliva, Claudia Ojeda, José M Miguel del Corral, Maria A Castro, Faustino Mollinedo, Arturo San Feliciano
    PMID: 24123148   DOI: 10.1002/ardp.201300137

    Abstract

    We report on the synthesis of two series of 1,4-naphthohydroquinone derivatives conjugated with amino acids (Gly, Ala, Phe, and Glu) and with substituted purines linked by an aliphatic chain. The compounds were obtained through Diels-Alder cycloaddition between myrcene and 1,4-benzoquinone and evaluated in vitro for their cytotoxicity (GI50 ) against cultured human cancer cells of A-549 lung carcinoma, HT-29 colon adenocarcinoma, and MCF-7 breast carcinoma. The GI50 values found for some hydroquinone-amino acid and hydroquinone-purine hybrids against MCF-7 are in an activity range comparable to that of the reference drug doxorubicin.


    A laccase-catalysed one-pot synthesis of aminonaphthoquinones and their anticancer activity

    Kevin W Wellington, Natasha I Kolesnikova
    PMID: 22682920   DOI: 10.1016/j.bmc.2012.05.028

    Abstract

    Nuclear monoamination of a 1,4-naphthohydroquinone with primary aromatic amines was catalysed by the commercial laccase, Novozym 51003, from Novozymes to afford aminonaphthoquinones. The synthesis was accomplished by reacting a mixture of the primary amine and 1,4-naphthohydroquinone in succinate-lactate buffer and a co-solvent, dimethylformamide, under mild reaction conditions in a vessel open to air at pH 4.5 and pH 6.0. Anticancer screening showed that the aminonaphthoquinones exhibited potent cytostatic effects particularly against the UACC62 (melanoma) cancer cell line (GI(50)=3.98-7.54 μM). One compound exhibited potent cytostatic effects against both the TK10 (renal) and the UACC62 (melanoma) cancer cell line. The cytostatic effects of this compound (GI(50)=8.38 μM) against the TK10 cell line was almost as good as that of the anticancer agent, etoposide (GI(50)=7.19μM). Two compounds exhibited potent cytostatic effects against both the UACC62 (melanoma) and the MCF7 (breast) cancer cell lines. The total growth inhibition (TGI) of most of the compounds was better than that of etoposide against the UACC62 cell line. Three compounds (TGI=7.17-7.94 μM) exhibited potent cytostatic effects against the UACC62 cell line which was 7 to 8-fold better than that of etoposide (TGI=52.71 μM). The results are encouraging for further study of the aminonaphthoquinones for potential application in anticancer therapy.


    Synthesis and cytotoxic evaluation of 6-(3-pyrazolylpropyl) derivatives of 1,4-naphthohydroquinone-1,4-diacetate

    Aurora Molinari, Alfonso Oliva, Claudia Ojeda, José M Miguel del Corral, M Angeles Castro, Carmen Cuevas, Arturo San Feliciano
    PMID: 19753562   DOI: 10.1002/ardp.200900041

    Abstract

    Several new 6-(3-pyrazolylpropyl) derivatives of 1,4-naphthohydroquinone-1,4-diacetate (NHQ-DA) have been prepared by chemical modifications of the Diels-Alder adduct of alpha-myrcene and 1,4-benzoquinone. All these new compounds and precursors have been evaluated in vitro for their cytotoxicity against cultured human cancer cells of MB-231 breast-adeno carcinoma, A-549 lung carcinoma, and HT-29 colon carcinoma. GI(50) values ranged in and below the micromolar concentration level.


    N-Heterocyclic carbene-catalyzed monoacylation of 1,4-naphthoquinones with aldehydes

    María Teresa Molina, Cristina Navarro, Ana Moreno, Aurelio G Csákÿ
    PMID: 19938843   DOI: 10.1021/jo902235h

    Abstract

    The NHC-catalyzed conjugate hydroacylation of 1,4-naphthoquinones allows for the synthesis of monoacylated 1,4-dihydroxynaphthalene derivatives. These targets, difficult to prepare selectively by standard protocols, represent important intermediates in the elaboration of highly substituted 1,4-naphthoquinone derivatives, which constitute relevant pharmaceutical scaffolds. High regioselectivity has been observed in the hydroacylation reaction when starting from nonsymmetrical quinones.


    2,3-Disubstituted-1,4-naphthoquinones, 12H-benzo[b]phenothiazine-6,11-diones and related compounds: synthesis and biological evaluation as potential antiproliferative and antifungal agents

    Vishnu K Tandon, Hardesh K Maurya, Ashutosh Tripathi, G B ShivaKeshava, Praveen K Shukla, Pallavi Srivastava, Dulal Panda
    PMID: 18708272   DOI: 10.1016/j.ejmech.2008.06.025

    Abstract

    A series of 2-chloro-3-arylsulfanyl-[1,4]naphthoquinones (2), 2,3-bis-arylsulfanyl-[1,4]naphthoquinones (3) and 12H-benzo[b]phenothiazine-6,11-diones and their analogs 6-8 were synthesized and evaluated for their antiproliferative activity against human cervical cancer (HeLa) cells. Compounds 3a and 3b were found to possess most potent antiproliferative and cell killing ability. Compounds 1-8 were also evaluated for antifungal activities. The structure-activity relationship of these compounds was studied and the results show that compound 2a (MIC(50)=1.56 microg/mL) exhibited in vitro potent antifungal activity compared to the clinically useful antifungal drug Fluconazole (MIC(50)=2.0 microg/mL) against Sporothrix. schenckii. Compound 2a (MIC(50)=1.56 microg/mL) also exhibited same antifungal activity compared to clinically useful drug Amphotericin-B (MIC(50)=1.56 microg/mL) against Trichophyton. mentagraphytes.


    Determination of dihydroxynaphthalenes in human urine by gas chromatography-mass spectrometry

    Renan Wu, Suramya Waidyanatha, Alistair P Henderson, Berrin Serdar, Yuxin Zheng, Stephen M Rappaport
    PMID: 16169295   DOI: 10.1016/j.jchromb.2005.08.022

    Abstract

    A gas chromatography-mass spectrometry (GC-MS) method was developed for measuring 1,2-dihydroxynaphthalene (1,2-DHN) and 1,4-dihydroxynaphthalene (1,4-DHN) in urine. The method involves enzymatic digestion of urinary conjugates to release the DHNs which were then analyzed as trimethylsilyl derivatives by GC-MS. For 1,2-DHN and 1,4-DHN, respectively, the assay limits of detection were 0.21 and 0.15 microg/l, the assay limits of quantitation were 0.69 and 0.44 microg/l, and the coefficients of variation were 14.7 and 10.9%. This method was successfully applied to determine urinary levels of 1,2-DHN and 1,4-DHN in coke workers (14 top workers and 13 side-bottom workers) and 21 matching control workers from the steel industry of northern China. The geometric mean (GM) levels of 1,2-DHN were approximately 100 and 30 times higher than those of 1,4-DHN in exposed and control subjects, respectively. The GM levels 1,2-DHN and 1,4-DHN were significantly higher for coke workers (1,2-DHN: top workers--552 microg/l, side-bottom workers--260 microg/l; 1,4-DHN: top workers--3.42 microg/l, side-bottom workers--3.56 microg/l) than for controls (1,2-DHN: 38.8 microg/l; 1,4-DHN: 1.21 microg/l) (por=0.623; p<0.0001). Also, levels of 1,2-DHN were significantly correlated with those of serum albumin adducts of l,2-naphthoquinone (rs=0.492, p=0.0004). These results indicate that 1,2- and 1,4-DHN are good biomarkers for assessment of naphthalene exposure in coke workers. Since the DHNs are precursors of the naphthoquinones, which have been implicated as toxic products of naphthalene metabolism, measurements of urinary DHNs may have toxicological significance.


    The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells

    Diego A Pedroza, Fernando De Leon, Armando Varela-Ramirez, Carolina Lema, Renato J Aguilera, Shizue Mito
    PMID: 24368029   DOI: 10.1016/j.bmc.2013.12.007

    Abstract

    Here, we tested seven 2-acylated-1,4-hydronaphthoquinones for their cytotoxic effects on a panel of cancer lymphoma/leukemia cells and compared to a non-cancer origin cell line. Several naphthohydroquinones exhibited selective cytotoxic effects on lymphoma/leukemia cells with lowest activity on non-cancer cells. The mode of cell death induced by an acylated naphthohydroquinone, which has a long alkyl chain, was found to be via apoptosis. Furthermore, the naphthohydroquinone provoked mitochondria depolarization and activation of its downstream effector, caspase-3, thus implicating the intrinsic apoptotic pathway as its mechanism to exert cell death.


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